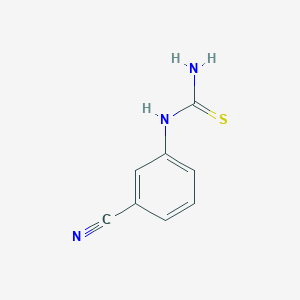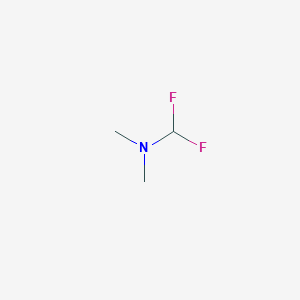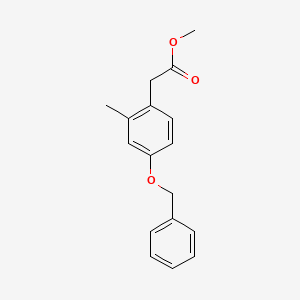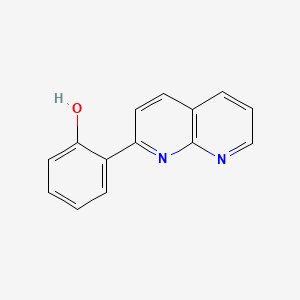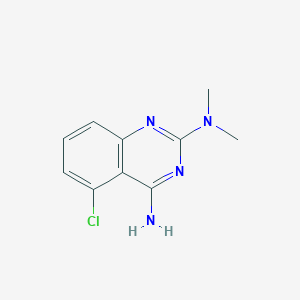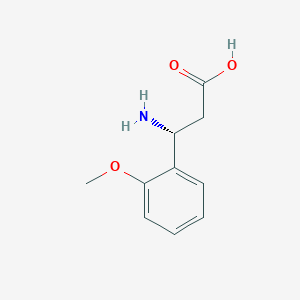![molecular formula C12H19N3 B1586913 1-[3-(4-甲基哌嗪-1-基)苯基]甲胺 CAS No. 672325-37-0](/img/structure/B1586913.png)
1-[3-(4-甲基哌嗪-1-基)苯基]甲胺
描述
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine is a chemical compound with the molecular formula C12H19N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
科学研究应用
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anti-cancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities for research and development.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor in the synthesis of other piperazine derivatives.
作用机制
Target of Action
Similar compounds have been known to interact with various protein kinases and are involved in osteoclastic bone resorption .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit kinase activity and participate in bone remodeling .
Biochemical Pathways
Similar compounds have been associated with the regulation of inflammatory processes .
准备方法
The synthesis of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine typically involves the reaction of 4-methylpiperazine with a suitable benzyl halide. One common method is as follows:
Starting Materials: 4-methylpiperazine and benzyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The benzyl chloride is added dropwise to a solution of 4-methylpiperazine in the solvent, under stirring and cooling to maintain the temperature. The reaction mixture is then heated to reflux for several hours.
Workup: After completion, the reaction mixture is cooled, and the organic layer is separated.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
化学反应分析
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any present carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methanamine group can be replaced by other nucleophiles like halides or alkoxides.
Acylation: The amine group can undergo acylation with acyl chlorides or anhydrides to form amides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine can be compared with other similar compounds, such as:
1-[3-(4-Methylpiperazin-1-yl)phenyl]ethanamine: This compound has an ethyl group instead of a methylene group, which may alter its pharmacokinetic properties and biological activity.
1-[3-(4-Methylpiperazin-1-yl)phenyl]propanamine: The presence of a propyl group can influence the compound’s solubility and interaction with biological targets.
1-[3-(4-Methylpiperazin-1-yl)phenyl]butanamine: The butyl group may enhance the compound’s lipophilicity, affecting its distribution and metabolism in the body.
The uniqueness of 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
[3-(4-methylpiperazin-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-5-7-15(8-6-14)12-4-2-3-11(9-12)10-13/h2-4,9H,5-8,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTLTRIKVYJVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406885 | |
| Record name | 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672325-37-0 | |
| Record name | 3-(4-Methyl-1-piperazinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672325-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





